2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester

描述

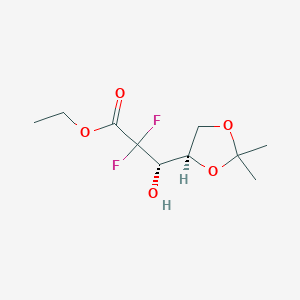

This compound (CAS: 95058-92-7) is a fluorinated carbohydrate derivative with the molecular formula C₁₀H₁₆F₂O₅ and a molecular weight of 254.23 g/mol . Its structure features:

- Two fluorine atoms at the C2 position, replacing hydroxyl groups.

- A 4,5-O-isopropylidene protecting group, enhancing stability and directing reactivity.

- D-threo stereochemistry at defined stereocenters, critical for biological interactions.

It serves as a key intermediate in synthesizing fluorinated nucleosides, such as Gemcitabine, an anticancer drug .

准备方法

The synthesis of 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of the hydroxyl groups: The hydroxyl groups of the starting material are protected using an isopropylidene group to form a cyclic acetal.

Introduction of fluorine atoms: The protected intermediate is then subjected to fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

化学反应分析

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) can convert the ester group to an alcohol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Applications

1. Synthesis of Antiviral Agents:

One of the primary applications of 2-deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic acid ethyl ester is in the synthesis of antiviral drugs such as Gemcitabine. Gemcitabine is a well-known nucleoside analog used in the treatment of various cancers, including pancreatic cancer and non-small cell lung cancer. The difluorinated structure contributes to its enhanced therapeutic efficacy by modifying the biological activity of nucleosides .

2. Modification of Nucleosides:

The introduction of fluorine atoms into nucleosides has been shown to improve their stability and bioavailability. This compound serves as an intermediate in the synthesis of modified nucleosides that exhibit improved pharmacokinetic properties. For instance, it can be transformed into various derivatives that are more effective against viral infections or certain types of tumors .

3. Research in Glycochemistry:

In glycochemistry, this compound is utilized for studying sugar derivatives and their biological roles. The unique structural features allow researchers to explore interactions between carbohydrates and proteins, which is crucial for understanding various biological processes .

Case Study 1: Gemcitabine Synthesis

A notable research study demonstrated an improved one-pot synthesis method for Gemcitabine using this compound as a key intermediate. The method achieved high yields (over 90%) and purity (>99.5%), showcasing the compound's utility in pharmaceutical manufacturing .

Case Study 2: Antiviral Activity

Another study investigated the antiviral properties of nucleoside analogs derived from this compound. It was found that modifications led to compounds with enhanced activity against HIV and other viruses, highlighting the potential for developing new antiviral therapies based on this chemical structure .

作用机制

The mechanism of action of 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The isopropylidene group provides steric hindrance, affecting the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereoisomers: D-threo vs. L-erythro

The L-erythro isomer (CAS: 166376-97-2) shares the same molecular formula but differs in stereochemistry (L-configuration and erythro diastereomer). Key distinctions include:

- Biological activity : D-threo isomers often exhibit higher pharmacological relevance due to enzyme stereospecificity .

- Physical properties : Both isomers have identical molecular weights but may differ in melting points, solubility, and optical rotation.

Functional Group Derivatives

Benzoate Ester Derivative

The benzoate derivative (CAS: 143234-92-8) introduces a benzoyl group , increasing molecular weight to 374.33 g/mol .

- Applications : Used in advanced drug synthesis for improved lipophilicity and bioavailability.

- Availability : Supplied at ≥95% purity by vendors like TRC and Chemos, though discontinued by CymitQuimica .

γ-Lactone Derivative

The γ-lactone form (CAS: 95058-78-9) is a cyclized intermediate in Gemcitabine synthesis:

- Structure : Replaces the ethyl ester with a lactone ring, altering reactivity for ring-opening reactions .

- Role : Critical for forming the sugar moiety in nucleoside analogs.

Structural and Functional Comparison Table

Research Findings and Industrial Relevance

- Synthesis Efficiency : The D-threo ethyl ester is preferred over L-erythro in pharmaceutical synthesis due to higher yields in nucleoside coupling reactions .

- Safety Profile : The L-erythro isomer requires stringent handling (GHS hazard codes: H302, H315) due to moderate oral and dermal toxicity .

- Market Availability : The D-threo ethyl ester is supplied by Alfa Chemistry (500 mg batches) and TRC, while the benzoate variant is priced at ~¥480/10mg in China .

生物活性

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic acid ethyl ester (CAS No. 95058-93-8) is a fluorinated sugar derivative with potential implications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. This compound is notable for its structural modifications that enhance biological activity compared to its non-fluorinated counterparts.

- Molecular Formula : C₁₀H₁₆F₂O₅

- Molecular Weight : 254.23 g/mol

- Solubility : Soluble in organic solvents such as chloroform and methanol .

Structural Characteristics

The compound features a difluorinated pentose structure, which is crucial for its biological interactions. The presence of fluorine atoms often enhances the stability and bioavailability of nucleosides and other biologically active molecules.

Anticancer Activity

Fluorinated nucleosides like gemcitabine, which share structural similarities with the compound , are well-established as effective anticancer agents. They work primarily by interfering with DNA synthesis and replication processes in rapidly dividing cells:

- Mechanism of Action : The incorporation of fluorine into nucleosides often enhances their ability to inhibit ribonucleotide reductase and disrupt DNA replication pathways . This mechanism is critical for the treatment of various cancers, including pancreatic and breast cancer.

Study 1: Antiviral Activity Evaluation

A study evaluated a series of 2-deoxy-2',2'-difluoro nucleosides for their antiviral activity against herpes viruses. The results indicated that certain derivatives exhibited selective inhibition of viral replication, which could be extrapolated to infer potential activity for this compound .

| Compound | Virus Targeted | IC50 (μM) | Toxicity Profile |

|---|---|---|---|

| 5-Iodo derivative | FHV | 3.4 | Low |

| 5-Bromo derivative | HSV | 4.0 | Low |

| 2-Deoxy-2,2-difluoro derivative | Potentially FHV/HSV | TBD | TBD |

Study 2: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of various fluorinated nucleoside analogs across multiple cancer cell lines. Notably, many compounds were found to have minimal toxicity at concentrations up to 100 μM .

常见问题

Q. What synthetic strategies are recommended for achieving high regioselectivity during fluorination in the synthesis of this compound?

Answer:

Fluorination at the 2-position requires careful selection of fluorinating agents and reaction conditions. Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly used, but competing side reactions (e.g., elimination or over-fluorination) must be mitigated. Key considerations include:

- Temperature control : Lower temperatures (−20°C to 0°C) reduce side reactions .

- Solvent polarity : Anhydrous dichloromethane or THF enhances reagent stability .

- Protecting group stability : The isopropylidene group must remain intact; monitor via <sup>13</sup>C NMR for carbonyl stability (~100–110 ppm) .

Advanced researchers should cross-validate synthetic pathways using computational tools (DFT) to predict transition states and regioselectivity .

Q. How can conflicting <sup>19</sup>F NMR data for this compound be resolved when characterizing its stereochemistry?

Answer:

Discrepancies in <sup>19</sup>F NMR signals often arise from dynamic rotational isomerism or solvent effects. Methodological approaches include:

- Variable-temperature NMR : Identify coalescence points to distinguish between static and dynamic stereochemistry .

- 2D NMR (NOESY/ROESY) : Detect spatial proximity of fluorine atoms to adjacent protons, confirming spatial arrangement .

- Comparative analysis : Cross-reference with structurally analogous fluorinated esters (e.g., ethyl 4,4-difluoroacetoacetate) to isolate solvent- or concentration-dependent shifts .

Q. What are the optimal conditions for hydrolyzing the isopropylidene protecting group without compromising the difluoro moiety?

Answer:

The isopropylidene group is acid-labile, but harsh conditions risk defluorination. Recommended protocols:

- Mild acidic hydrolysis : Use 80% aqueous acetic acid at 40°C for 2–4 hours, monitoring via TLC .

- Selective deprotection : Verify retention of fluorine atoms via <sup>19</sup>F NMR (δ −120 to −140 ppm for CF2 groups) .

For advanced applications, employ enzymatic methods (e.g., lipases) to achieve chemo-selective deprotection under neutral conditions .

Q. What computational models are most effective for predicting the compound’s reactivity in glycosylation reactions?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is widely used to:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Simulate transition states for glycosylation, accounting for fluorine’s electron-withdrawing effects .

Pair computational results with kinetic isotope effect (KIE) studies to validate mechanistic hypotheses .

Q. How can researchers address low yields in the final esterification step of the synthesis?

Answer:

Low yields often stem from steric hindrance or competing side reactions. Optimization strategies:

- Activation of the carboxylic acid : Use DCC/DMAP or PyBOP to enhance coupling efficiency .

- Solvent selection : High-polarity solvents (DMF or DMSO) improve solubility of intermediates .

- In situ monitoring : Employ FT-IR to track ester carbonyl formation (1720–1740 cm<sup>−1</sup>) .

Advanced researchers should explore microwave-assisted synthesis to reduce reaction times and improve yields .

Q. What methodologies are recommended for assessing the compound’s metabolic stability in biological systems?

Answer:

- In vitro assays : Incubate with liver microsomes (human or murine) and quantify degradation via LC-MS/MS .

- Isotopic labeling : Introduce <sup>13</sup>C or <sup>2</sup>H at the fluorinated position to track metabolic pathways .

- Comparative studies : Benchmark against non-fluorinated analogs to isolate fluorine’s impact on stability .

Q. How can enantiomeric excess (ee) be reliably determined for this chiral fluorinated compound?

Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (95:5) and UV detection at 210 nm .

- Mosher ester analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyze <sup>19</sup>F NMR splitting patterns .

Advanced studies may employ X-ray crystallography with anomalous scattering to resolve absolute configuration .

Q. What are the implications of fluorine substitution on the compound’s hydrogen-bonding capacity in crystal packing?

Answer:

Fluorine’s low polarizability reduces H-bond acceptor strength, often leading to:

- Altered crystal morphology : Compare with non-fluorinated analogs via PXRD .

- Intermolecular interactions : Use Hirshfeld surface analysis to quantify F···H and C–H···O contacts .

Crystallization in mixed solvents (e.g., ethyl acetate/hexane) can induce polymorphic variations .

Q. How should researchers design stability studies to evaluate the compound’s shelf-life under varying storage conditions?

Answer:

- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light, then monitor via HPLC .

- Kinetic modeling : Apply the Arrhenius equation to predict degradation rates at room temperature .

- Container compatibility : Test leaching from glass vs. polymer vials using ICP-MS for silicon/aluminum .

Q. What strategies mitigate fluorine-mediated interference in biological assays (e.g., enzyme inhibition studies)?

Answer:

属性

IUPAC Name |

ethyl (3S)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFRYOWGFSOSEY-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C([C@H]([C@H]1COC(O1)(C)C)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541765 | |

| Record name | Ethyl 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95058-93-8 | |

| Record name | Ethyl 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。